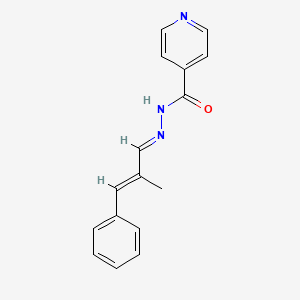
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide
描述
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 by a team of researchers led by Dr. Michael A. Walters at the University of Minnesota. Since then, MPI-0479605 has been found to have a wide range of potential applications in scientific research.
作用机制
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide works by binding to the ATP-binding pocket of the TBK1/IKKε kinase, thereby preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in the regulation of immune responses. The precise mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on TBK1/IKKε kinase activity, it has been shown to inhibit the phosphorylation of various downstream targets, including IRF3 and STAT1. This leads to the downregulation of cytokine production and the inhibition of immune responses. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
实验室实验的优点和局限性
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for TBK1/IKKε kinase, making it a useful tool for studying the role of this kinase in various biological processes. However, like all small molecule inhibitors, this compound has limitations. It may have off-target effects on other kinases, and its effects may be cell-type specific.
未来方向
There are several future directions for research on N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide. One area of interest is its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and lupus. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of these diseases. Another area of research is the development of novel therapeutics that target TBK1/IKKε kinase. This compound may serve as a lead compound for the development of more potent and selective inhibitors. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.
科学研究应用
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is its use as a selective inhibitor of the TBK1/IKKε kinase. This kinase plays a critical role in the regulation of innate immune responses, and its dysregulation has been linked to various diseases, including cancer and autoimmune disorders. This compound has been shown to inhibit TBK1/IKKε kinase activity in vitro and in vivo, making it a potential candidate for the development of novel therapeutics.
属性
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-13(11-14-5-3-2-4-6-14)12-18-19-16(20)15-7-9-17-10-8-15/h2-12H,1H3,(H,19,20)/b13-11+,18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFKVSPCDZARKW-GTSFMQCKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



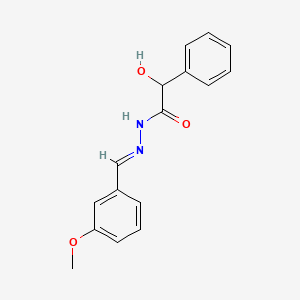

![N-[5-(aminosulfonyl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B3863440.png)

![N'-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3863461.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863465.png)
![2'-[(hydroxyimino)methyl]-2-biphenylcarboxylic acid](/img/structure/B3863470.png)
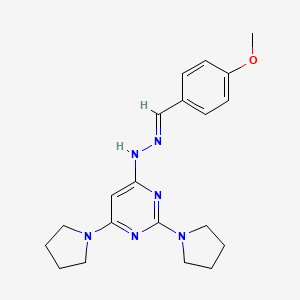
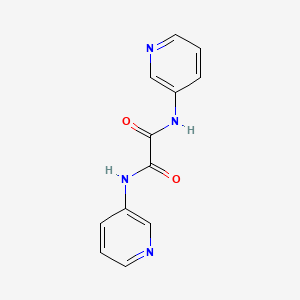
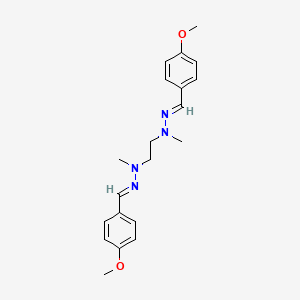
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3863511.png)

![N-(3-bromophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3863519.png)
![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valinate](/img/structure/B3863529.png)